

Application Notes and Protocols: CRISPR-Cas9 Mediated Knockout of the C87 Gene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise and efficient modification of the genome. This document provides a detailed protocol for the knockout of the C87 gene in mammalian cells using the CRISPR-Cas9 system. The protocol covers single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components into the cell, clonal selection of edited cells, and validation of gene knockout at both the genomic and protein levels. This guide is intended to provide researchers with a robust framework for establishing a C87 knockout cell line for use in functional studies and drug development.

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a powerful and versatile tool for genome engineering.[1][2][3] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[4] The cell's natural DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often result in the insertion or deletion of nucleotides (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and functional knockout of the target gene.[4][5]



The C87 gene (also known as Chromosome 1 Open Reading Frame 87 or C1orf87) is a protein-coding gene.[6] While its function is not fully elucidated, it has been associated with certain diseases.[6] Creating a C87 knockout cell line is a critical step in understanding its role in cellular pathways and its potential as a therapeutic target. This protocol provides a comprehensive, step-by-step guide for researchers to achieve this.

Experimental Protocols Part 1: sgRNA Design and Cloning

The specificity and efficiency of CRISPR-Cas9 editing are largely determined by the design of the sgRNA.[7][8][9]

- 1.1. sgRNA Target Site Selection:
- Identify the genomic sequence of the C87 gene from a database such as NCBI or Ensembl.
- Use online sgRNA design tools (e.g., Synthego's CRISPR Design Tool, IDT's gRNA Design Tool) to identify potential 20-base pair target sequences.[5][10]
- Crucial Design Considerations:
 - The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[4][10]
 - Select target sites in the early exons of the C87 gene to maximize the chances of generating a loss-of-function mutation.[1][9]
 - Prioritize sgRNAs with high on-target scores and low off-target scores to minimize unintended edits.
 - It is recommended to design and test 2-3 different sgRNAs to ensure a high success rate.
 [11]
- 1.2. sgRNA Cloning into Expression Vector:
- Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences.



- Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
- Clone the annealed oligonucleotides into a suitable sgRNA expression vector (e.g., pX458, which also expresses Cas9 and a fluorescent marker). This is often done using Golden Gate assembly or standard restriction enzyme cloning.

Part 2: Delivery of CRISPR-Cas9 Components

The choice of delivery method depends on the cell type and experimental goals.[12][13][14][15]

- 2.1. Plasmid Transfection (Lipofection):
- Cell Seeding: Plate the target mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
- Transfection Complex Preparation:
 - For each well, dilute 2.5 μg of the sgRNA/Cas9 co-expression plasmid in a serum-free medium.
 - In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium according to the manufacturer's instructions.[14]
 - Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
- Transfection: Add the transfection complexes dropwise to the cells.
- Incubate the cells for 48-72 hours before proceeding to the next step.
- 2.2. Ribonucleoprotein (RNP) Electroporation:
- This method delivers a pre-complexed Cas9 protein and synthetic sgRNA, which can reduce
 off-target effects and is effective for hard-to-transfect cells.[12][14]
- RNP Complex Formation:



Incubate purified Cas9 protein with the synthetic sgRNA at room temperature for 10-20 minutes.

Electroporation:

- Harvest and resuspend the target cells in a suitable electroporation buffer.
- Add the Cas9-sgRNA RNP complex to the cell suspension.
- Transfer the mixture to an electroporation cuvette and apply an electrical pulse using an electroporation system (e.g., Neon™ Transfection System).[14]
- Immediately transfer the electroporated cells to a pre-warmed culture dish containing the appropriate medium.

Part 3: Single-Cell Cloning and Expansion

To establish a homogenous knockout cell line, it is essential to isolate and expand single cells. [2]

- Fluorescence-Activated Cell Sorting (FACS): If using a vector with a fluorescent marker (like pX458), transfected cells can be enriched and sorted as single cells into 96-well plates using FACS.
- Limiting Dilution:
 - $\circ~$ Serially dilute the transfected cell population to a concentration of approximately 0.5-1 cell per 100 $\mu L.$
 - Dispense 100 μL of the cell suspension into each well of a 96-well plate.
 - After 7-14 days, visually inspect the plates for wells containing single colonies.
- Clonal Expansion: Expand the single-cell derived colonies by transferring them to progressively larger culture vessels.

Part 4: Validation of Gene Knockout



Validation should be performed at both the genomic and protein levels to confirm successful knockout.[16]

4.1. Genomic Validation:

- Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population.
- PCR Amplification: Amplify the region of the C87 gene targeted by the sgRNA using PCR.
- · Detection of Indels:
 - Sanger Sequencing: Sequence the PCR products and analyze the chromatograms for the
 presence of overlapping peaks, which indicate the presence of indels.[11][17] The
 Tracking of Indels by Decomposition (TIDE) web tool can be used for quantitative analysis
 of editing efficiency from Sanger sequencing data.[17]
 - Next-Generation Sequencing (NGS): For a more comprehensive analysis, NGS of the PCR amplicons can identify the specific indels and their frequencies in the cell population. [17][18]

4.2. Protein Level Validation:

- · Western Blot:
 - Prepare protein lysates from the wild-type and potential knockout clones.
 - Perform a Western blot using an antibody specific to the C87 protein.
 - A complete absence of the C87 protein band in the knockout clones confirms a successful knockout at the protein level.

Data Presentation

Table 1: sgRNA Design for C87 Gene Knockout



sgRNA ID	Target Sequence (5' to 3')	Exon	On-Target Score	Off-Target Score
C87-sg1	GATCGATCGAT CGATCGATC	1	95	85
C87-sg2	AGCTAGCTAGC TAGCTAGCT	1	92	88
C87-sg3	TCGATCGATCG ATCGATCGA	2	89	82

Table 2: Transfection Efficiency and Knockout Efficiency

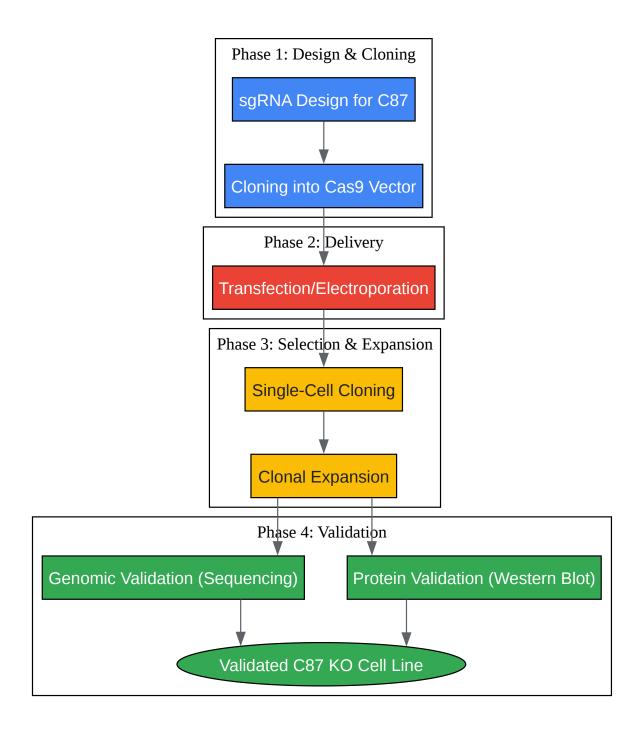
Delivery Method	Transfection Efficiency (%)	Knockout Efficiency (%) (TIDE analysis)
Lipofection	65	45
Electroporation (RNP)	85	70

Table 3: Validation of C87 Knockout Clones

Clone ID	Genotype (Sequencing)	C87 Protein Expression (Western Blot)
Clone A1	Biallelic frameshift (-7bp/-1bp)	Absent
Clone B3	Monoallelic frameshift (-4bp/WT)	Reduced
Clone C5	Biallelic in-frame deletion (-3bp/-6bp)	Present (truncated)
Wild Type	WT/WT	Present

Visualizations





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Caption: Experimental workflow for generating a C87 knockout cell line.





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Caption: CRISPR-Cas9 mechanism for gene knockout.

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